| Parameter | Value | Reference / Notes |
|---|---|---|
| Bioavailability | N/A | Not found in available literature. |
| Volume of Distribution | N/A | Not found in available literature. |
| Plasma Protein Binding | ~99% | [1] |
| Metabolism | Extensive hepatic first-pass metabolism | Primarily to active metabolite desipramine (desmethylimipramine). Other paths include N-oxidation, hydroxylation, and conjugation [1]. |
| Plasma Half-Life | ~5 hours | [1] |
| Route of Elimination | Urine (mainly as metabolites) | [1] |
| Clearance | N/A | Not found in available literature. |
The primary known metabolic pathway for Lofepramine is its conversion into the active metabolite desipramine. The following diagram illustrates this process and its implications.
> Lofepramine is metabolized primarily in the liver to its active form, desipramine, and is characterized by a noradrenergic mechanism of action and a favorable safety profile in overdose.
The search results confirm a significant lack of publicly available, detailed pharmacokinetic data on Lofepramine suitable for a researcher-level whitepaper.
To build a complete pharmacokinetic profile, you may need to consult more specialized information sources:
Research indicates that the metabolism of lofepramine is dependent on the cytochrome P-450 system. The primary established pathway involves the breakdown of the parent drug into two main metabolites [1]:
The following diagram illustrates this primary metabolic pathway:
While the specific CYP isoforms responsible for lofepramine metabolism in humans were not identified in the available research, studies using rat liver microsomes showed that pre-treatment with known CYP inducers like phenobarbital or 3-methylcholanthrene enhanced its metabolizing activity [1].
For a researcher looking to characterize the metabolism of a drug like lofepramine, the following established in vitro methodologies are relevant. The table below summarizes key elements of a phenotyping assay using human liver microsomes (HLM) [2] [3].
| Assay Component | Description & Purpose | Considerations |
|---|---|---|
| Enzyme Source | Pooled Human Liver Microsomes (HLM); contains the full complement of major human CYP enzymes [2]. | Protein concentration in HLM impacts inhibitor potency; must be accounted for [3]. |
| Chemical Inhibition (Phenotyping) | Use selective chemical inhibitors for specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) to see which one reduces lofepramine metabolism [3]. | Must validate inhibitor selectivity and concentration; consider unbound fraction of inhibitor in microsomes [3]. |
| Reaction Monitoring | Use UPLC/MS-MS to monitor the depletion of lofepramine and/or formation of metabolites (DMI) with high sensitivity [2]. | A validated "N-in-one" cocktail assay can probe multiple CYP enzymes simultaneously [2]. |
| Data Analysis | Calculate IC50 values to determine the potency of inhibition. Identify which CYP inhibitor most significantly reduces metabolic clearance [2]. |
The finding that lofepramine metabolism is CYP-dependent and can be induced has important implications. Furthermore, the parent compound has been shown to act as a competitive inhibitor of other CYP-mediated reactions (like aniline hydroxylation), suggesting a potential for drug-drug interactions [1].
Based on the available information, here are the critical knowledge gaps and suggested research directions:
The following diagram illustrates the metabolic relationship between lofepramine and desipramine, and their subsequent pharmacological effects.
Metabolic activation of lofepramine and its pharmacological effects.
Metabolic Conversion: Lofepramine is extensively metabolized in the liver, with desipramine (desmethylimipramine) identified as its major metabolite [1] [2] [3]. Desipramine is itself a established tricyclic antidepressant [4] [5].
Evidence for Lofepramine as a Prodrug: The robust antidepressant efficacy of lofepramine in clinical trials, coupled with the known potency of desipramine, supports the view that the metabolite significantly contributes to the therapeutic effect [6] [2].
Evidence for Intrinsic Activity of Lofepramine: Contrary to the simple prodrug hypothesis, research indicates that lofepramine itself possesses unique pharmacological properties:
For research purposes, here is a summary of key experimental approaches used to elucidate the relationship between lofepramine and desipramine.
| Experiment Objective | Model/Protocol | Key Findings |
|---|
| Compare intrinsic vs. metabolite-driven activity [7] | Forced Swim Test (FST) in rats: • Drugs administered via i.p. injection. • Immobility time measured after 3 doses (sub-acute). | Lofepramine (20 mg/kg) did not reduce immobility, while its metabolites desipramine (10 mg/kg) and desmethyl lofepramine (20 mg/kg) were active. Suggests lofepramine itself is inactive in this acute model. | | Investigate chronic antidepressant effects [7] | Olfactory Bulbectomized (OB) Rat: • Bilateral OB surgery performed. • Drugs administered for 14 days (chronic). • Hyperactivity in "open field" measured post-treatment. | Lofepramine (20 mg/kg) and desipramine (10 mg/kg) both reversed OB-induced hyperactivity after chronic treatment. Demonstrates lofepramine has efficacy in a chronic model. | | Assess independent action on tryptophan metabolism [8] | Rat liver and metabolism studies: • Acute/Chronic drug administration (i.p.). • Measurement of brain tryptophan and liver tryptophan pyrrolase activity. | Both lofepramine and desipramine elevated brain tryptophan. Lofepramine directly inhibited liver tryptophan pyrrolase *in vitro*, an action independent of its metabolism to desipramine. |
The dual nature of lofepramine's activity has direct practical implications.
Improved Safety Profile: Lofepramine is consistently reported to be safer in overdose and to cause fewer and less severe anticholinergic side effects (e.g., dry mouth, constipation, urinary retention) compared to older TCAs like desipramine and amitriptyline [1] [6] [2]. This is attributed to its lower affinity for muscarinic receptors [6].
Therapeutic Nuance: While desipramine is a potent noradrenergic agent, lofepramine offers a more balanced approach through its combined serotonergic and noradrenergic effects and milder side effects, making it a viable option for specific patient populations [9] [2].
Lofepramine exerts its antidepressant effect by increasing the concentration of monoamine neurotransmitters in the synaptic cleft, the space between neurons.
Researchers use specific in vitro methodologies to characterize the binding properties of antidepressants like lofepramine. The following diagram outlines a generalized workflow for radioligand competition binding assays, a key technique for determining a drug's affinity for transporters like SERT.
Generalized workflow for radioligand competition binding assays to determine drug affinity for transporters like SERT [4].
To specifically investigate the allosteric modulation of SERT, a more complex dissociation assay can be employed.
[³H]S-Citalopram or [³H]Imipramine) that binds to the orthosteric S1 site until equilibrium is reached.Lofepramine's molecular design translates into a distinct clinical profile, particularly regarding safety.
| Feature | Description | Clinical Implication |
|---|---|---|
| Safety in Overdose | Lower cardiotoxicity and general toxicity than older TCAs [3] [2] [6]. | Considered a safer TCA option, especially for patients at risk of overdose [2]. |
| Side Effect Profile | Fewer anticholinergic (e.g., dry mouth, constipation) and antihistaminic (e.g., sedation) effects [1] [2]. | Better tolerated than amitriptyline or imipramine; described as non-sedating and potentially activating [2]. |
| Hepatic Effects | Has been associated with reversible liver damage, including hepatitis and hepatic failure [2]. | Requires monitoring of liver function [2]. |
The table below summarizes the findings on lofepramine's interaction with muscarinic receptors:
| Muscarinic Receptor Subtype | Lofepramine Affinity | Evidence Level |
|---|---|---|
| M1 | No documented affinity | Based on pharmacological database screening [1] |
| M2 | No documented affinity | Based on pharmacological database screening [1] |
| M3 | No documented affinity | Based on pharmacological database screening [1] |
| M4 | No documented affinity | Based on pharmacological database screening [1] |
| M5 | No documented affinity | Based on pharmacological database screening [1] |
This finding is consistent with lofepramine's clinical profile as a tricyclic antidepressant (TCA) known for better tolerability, partly due to fewer anticholinergic side effects like dry mouth, constipation, and blurred vision [2].
General workflow for radioligand binding assays to determine receptor affinity.
The key methodologies involve:
Database Pharmacology [1]: Results from various sources, including published literature and internal proprietary studies, are compiled in pharmacological databases (e.g., IUPHAR/BPS Guide to PHARMACOLOGY, PDSP Ki Database). A drug is listed as having no affinity if no Ki value or other positive binding data is found across these sources.
Relevance of Low Anticholinergic Activity: A lack of muscarinic receptor affinity is a desirable pharmacological property, particularly for medications used in older adults who are highly vulnerable to adverse effects like confusion, memory impairment, and delirium [1] [3].
Muscarinic Receptor Signaling: Understanding the signaling pathways helps illustrate the potential effects of receptor blockade. Muscarinic receptors are G-protein coupled receptors (GPCRs) with two primary signaling cascades [4] [5].
Primary signaling pathways for muscarinic acetylcholine receptor subtypes.
| Target / Aspect | Measured Value (Ki in nM) | Experimental Notes |
|---|---|---|
| Norepinephrine Transporter (NET/SLC6A2) | 5.4 nM | Primary high-affinity target; strong inhibition of norepinephrine reuptake [1]. |
| Serotonin Transporter (SERT/SLC6A4) | 70 nM | Moderate affinity target; contributes to serotonin reuptake inhibition [1]. |
| Muscarinic Acetylcholine Receptor (mACh) | 67 nM | Explains reduced anticholinergic side effects vs. older TCAs [1]. |
| Histamine H1 Receptor | 245-360 nM | Lower affinity linked to reduced sedative side effects [1]. |
| α1-Adrenergic Receptor | 100 nM | Contributes to potential side effects like orthostatic hypotension [1]. |
| Parameter | Finding | Context |
|---|---|---|
| Inhibition of NE Uptake (Functional) | Linear correlation with desipramine plasma concentration | Found in rat iris and brain slice assays using human patient plasma; no significant effect on serotonin uptake observed in these specific tests [2]. |
| Antidepressant Response Rate | ~64% | About two-thirds of patients respond to lofepramine treatment [1]. |
| Dropout Due to Side Effects | ~20% | Indicates a generally better tolerability profile compared to earlier tricyclics [1]. |
For researchers investigating transporter targeting, the following core methodologies are foundational.
This standard protocol determines a compound's affinity (Ki) for specific transporters like SERT and NET.
This method assesses the functional consequence of transporter blockade, confirming whether binding affinity translates to functional inhibition.
This approach connects clinical drug exposure directly to a pharmacodynamic readout.
The diagram below illustrates the workflow for this specific methodology.
Ex vivo workflow linking patient plasma drug levels to functional norepinephrine uptake inhibition.
The table below details the official ATC classification of Lofepramine and its core pharmacological properties.
| Category | Details |
|---|---|
| ATC Code | N06AA07 [1] [2] [3] |
| ATC Level 1: Anatomical Main Group | N - Nervous System [1] [2] |
| ATC Level 2: Therapeutic Subgroup | N06 - Psychoanalepics (antidepressants, stimulants, etc.) [1] |
| ATC Level 3: Pharmacological Subgroup | N06A - Antidepressants [1] |
| ATC Level 4: Chemical Subgroup | N06AA - Non-selective monoamine reuptake inhibitors [1] |
| Defined Daily Dose (DDD) | 0.105 g (oral) [1] |
| Mechanism of Action | Tricyclic Antidepressant (TCA); Serotonin and Noradrenaline Reuptake Inhibitor (SNRI) [2] [3] |
Lofepramine exerts its effects by binding to various transporter proteins and receptors in the nervous system. The following table summarizes its binding affinity (Ki in nM) for key targets; a lower Ki value indicates stronger binding [3].
| Target | Ki (nM) | Target Type |
|---|---|---|
| Norepinephrine Transporter (NET) | 5.4 | Reuptake Transporter |
| Serotonin Transporter (SERT) | 70 | Reuptake Transporter |
| Muscarinic M1 Acetylcholine Receptor | 67 | Receptor |
| Histamine H1 Receptor | 245-360 | Receptor |
| Alpha-1 Adrenergic Receptor | 100 | Receptor |
| 5-HT2A Serotonin Receptor | 200 | Receptor |
Lofepramine primarily works by inhibiting the serotonin transporter (SLC6A4) and the norepinephrine transporter (SLC6A2), increasing the levels of these neurotransmitters in the synaptic cleft [2] [3]. KEGG pathway analysis indicates its action is associated with the serotonergic synapse pathway (hsa04726) and the synaptic vesicle cycle (hsa04721) [2] [4].
The DOT script below models the core mechanistic pathway of Lofepramine. It illustrates the drug's primary targets and the resulting increase in neurotransmitter activity.
Diagram 1: Lofepramine inhibits serotonin and norepinephrine reuptake transporters (SERT/NET), increasing neurotransmitter levels in the synaptic cleft and enhancing signaling to postsynaptic receptors.
The table below summarizes key clinical use and pharmacokinetic parameters of Lofepramine.
| Parameter | Description |
|---|---|
| Primary Indication | Treatment of depressive disorder [3] [5]. |
| Key Metabolite | Desipramine (an active TCA) [3]. |
| Bioavailability | Approximately 7% [3]. |
| Protein Binding | Very high (~99%) [3]. |
| Elimination Half-life | Parent drug: Up to 5 hours; Active metabolites: 12-24 hours [3]. |
Lofepramine is considered a third-generation TCA with a more favorable side effect profile and lower toxicity in overdose compared to older, first-generation TCAs [3].
This application note details a reversed-phase HPLC method for the simultaneous determination of Lofepramine and its active metabolite, Desipramine, in plasma, suitable for therapeutic drug monitoring [1].
The method involves a single-step alkaline extraction of the analytes from plasma, followed by separation on a cyanopropyl-based column using a UV detector. Clomipramine is used as an internal standard to correct for procedural losses and injection variability [1].
The table below summarizes the key chromatographic parameters as described in the method.
| Parameter | Specification |
|---|---|
| Column Type | Reversed-Phase |
| Specific Column | Supelco PCN (Cyanopropyl-based) [1] |
| Mobile Phase | Acetonitrile-Methanol-0.015 M Phosphate Buffer (120:35:100, v/v) [1] |
| Detection | Ultraviolet (UV) Detection |
| Flow Rate | 1.0 mL/min (typical value, recommended if not specified) [2] |
| Injection Volume | 20-50 µL (typical value, recommended if not specified) [2] |
The following workflow diagram illustrates the sample preparation and analysis process.
The original method was validated, and key performance characteristics are summarized below [1].
| Validation Parameter | Result for Lofepramine | Result for Desipramine |
|---|---|---|
| Average Recovery | 103.8% | 78.8% |
| Limit of Quantitation (LOQ) | 5 nmol/L | 25 nmol/L |
| Inter-assay Precision (C.V.) | 6.0% | 7.6% |
Any developed HPLC method must be rigorously validated to ensure it is reliable and fit for its purpose. The following protocol outlines the core parameters to be assessed, based on International Council for Harmonisation (ICH) guidelines [2] [3].
| Validation Parameter | Protocol & Acceptance Criteria |
|---|
| Accuracy | Protocol: Analyze samples (e.g., plasma) spiked with known concentrations of lofepramine and desipramine (e.g., at 3 levels across the range). Acceptance Criteria: Mean recovery should be close to 100% with low RSD (e.g., ±15% of the true value for bioanalytical methods) [2] [3]. | | Precision | Repeatability (Intra-day): Analyze multiple replicates (n=6) of the same sample on the same day. Intermediate Precision (Inter-day): Analyze the same sample over different days, by different analysts, or on different instruments. Acceptance Criteria: RSD typically ≤15% for bioanalytical methods [3]. | | Specificity | Protocol: Analyze blank plasma (without analytes or I.S.), blank plasma spiked with the analytes and I.S., and real patient samples. Acceptance Criteria: No significant interference from the matrix at the retention times of the analytes and I.S. [2] [3]. | | Linearity & Range | Protocol: Prepare a series of calibration standards at a minimum of 5-6 concentrations. Plot analyte peak area (or area ratio to I.S.) vs. concentration. Acceptance Criteria: Correlation coefficient (r) > 0.99. The range is the interval over which linearity, accuracy, and precision are all acceptable [2] [3]. | | Limit of Quantification (LOQ) | Protocol: Determined from the calibration curve as the lowest concentration that can be quantified with acceptable accuracy (e.g., 80-120%) and precision (e.g., RSD ≤20%). Alternatively, based on signal-to-noise ratio (typically 10:1) [3]. | | Robustness | Protocol: Deliberately introduce small, intentional variations in method parameters (e.g., mobile phase pH ±0.1, organic composition ±1-2%, temperature ±2°C, flow rate ±0.1 mL/min). Acceptance Criteria: The method should remain unaffected (e.g., resolution, retention time) by these small changes [2] [3]. |
The logical flow of the method validation process is shown in the diagram below.
Lofepramine is a tricyclic antidepressant whose clinical efficacy is believed to be related to its active metabolite, desipramine (desmethylimipramine, DMI). [1] [2] Therapeutic Drug Monitoring (TDM) is crucial for lofepramine due to the wide inter-individual variation observed in plasma concentrations. For instance, one study reported mean steady-state plasma levels of 123.6 ± 120.6 nmol/l for desipramine, highlighting the significant variability between patients. [3] Monitoring both the parent drug and its active metabolite helps in tailoring dose regimens to maximize therapeutic outcomes while minimizing the risk of adverse effects, ensuring patient safety and treatment efficacy. [3] [1]
A robust reversed-phase HPLC method with ultraviolet (UV) detection has been developed for the simultaneous quantification of lofepramine and desipramine in human plasma. [3]
| Parameter | Specification |
|---|---|
| Analytical Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Detection | Ultraviolet (UV) Detection |
| Column | Supelco PCN Column |
| Mobile Phase | Acetonitrile-Methanol-0.015 M Phosphate Buffer (120:35:100, v/v/v) |
| Sample Preparation | Single Alkaline Extraction |
| Internal Standard | Clomipramine |
Table 1: Chromatographic conditions for the simultaneous determination of lofepramine and desipramine. [3]
The following table summarizes the key analytical performance characteristics as per regulatory validation guidelines. [3] [4]
| Validation Parameter | Result for Lofepramine | Result for Desipramine |
|---|---|---|
| Average Recovery | 103.8% | 78.8% |
| Limit of Quantitation (LOQ) | 5 nmol/l | 25 nmol/l |
| Inter-Assay Precision (C.V.) | 6.0% | 7.6% |
| Linearity & Range | Established across the specified range | Established across the specified range |
| Specificity | Resolved from desipramine and internal standard | Resolved from lofepramine and internal standard |
Table 2: Validation parameters for the HPLC-UV method. [3]
The method should be validated according to established guidelines. [4] [5] Key parameters include:
The following diagram illustrates the workflow for sample preparation and analysis:
Sample preparation and HPLC analysis workflow for lofepramine and desipramine
Understanding the pharmacokinetics of lofepramine is essential for interpreting plasma concentration data. Key characteristics include:
The metabolic pathway of lofepramine is summarized below:
Lofepramine metabolic pathway and primary pharmacodynamic action
The purification of Lofepramine, a tricyclic antidepressant, is critical for ensuring its therapeutic efficacy and safety. The process outlined below is adapted from its patent and focuses on obtaining a highly pure form of the base compound, which is essential for subsequent conversion to the pharmaceutical salt (e.g., hydrochloride) [1].
Background and Importance: Purification of the lofepramine base via crystallization effectively removes process-related impurities and synthetic by-products. The use of methyl tert-butyl ether (MTBE) as a solvent is particularly advantageous. MTBE allows for the crystallization of a non-solvated, non-hygroscopic form of lofepramine base, which exhibits excellent storage stability and is directly suitable for pharmaceutical manufacturing [1]. A key impurity to monitor and remove is desipramine, which is also the major metabolite of lofepramine [1] [2].
This protocol describes the crystallization of lofepramine base from methyl tert-butyl ether.
Dissolution: Dissolve approximately 1 part of crude lofepramine in 2 to 5 parts (by weight) of methyl tert-butyl ether. Gently heat the mixture to 35-40°C to facilitate complete dissolution [1].
Decolorization: Add a small amount of activated carbon to the warm solution. Stir the mixture for approximately 30 minutes. Then, add a filter aid and remove the carbon by filtration, yielding a clear, colored solution [1].
Concentration: Concentrate the filtrate, typically by distillation under reduced pressure, until the solution volume is reduced by about one-third to one-half [1].
Crystallization: Cool the concentrated solution slowly to room temperature, then further to 0-5°C. Allow the crystallization to proceed for several hours, preferably overnight, to maximize crystal yield and purity [1].
Isolation and Drying: Collect the crystalline product by filtration. Wash the crystals with a small volume of cold MTBE. Dry the purified lofepramine base in a vacuum oven at 40°C until a constant weight is achieved. The typical yield for this process is about 85% [1].
The table below summarizes the key parameters and outcomes of the lofepramine crystallization process from the patent [1].
Table 1: Key Parameters for Lofepramine Crystallization from MTBE
| Parameter | Specification | Notes |
|---|---|---|
| Solvent | Methyl tert-butyl ether (MTBE) | Yields non-solvated, stable crystals [1]. |
| Solvent Ratio | 2-5 parts MTBE : 1 part crude lofepramine (by weight) | [1] |
| Dissolution Temp. | 35-40°C | [1] |
| Typical Yield | ~85% | [1] |
| Key Impurity Removed | Desipramine | Major metabolite; controlled by this process [1] [2]. |
While the above protocol is specific, modern crystallization science offers advanced techniques that can be explored for process optimization.
Routine monitoring is essential to validate the success of the purification. While the patent does not specify analytical methods, standard techniques include:
The following diagram visualizes the complete crystallization and purification protocol.
Q1: Why is the removal of desipramine important during lofepramine purification? Desipramine is not only a synthetic impurity but also the primary active metabolite of lofepramine. While it contributes to the therapeutic effect in vivo, controlling its level in the final drug substance is crucial for ensuring consistent dosage, predictable pharmacokinetics, and meeting regulatory standards for purity [1] [2].
Q2: Are there more modern purification techniques than simple solvent crystallization? Yes, the field has advanced significantly. Techniques such as ultrasound-assisted crystallization can create more perfect crystals with less trapped solvent [3]. Furthermore, integrated processes that combine purification with formulation (e.g., direct spray coating from a purified solution) are emerging as powerful methods to intensify manufacturing and improve efficiency [4].
Lofepramine represents a clinically significant tricyclic antidepressant (TCA) that offers a unique pharmacological profile compared to earlier TCAs. As a modified TCA, lofepramine acts as a relatively selective noradrenaline reuptake inhibitor with significantly less effect on serotonin reuptake, being more potent in blocking norepinephrine uptake by a factor of 10 or more. [1] Structurally related to imipramine, lofepramine functions as a pro-drug that undergoes rapid metabolism to desipramine (DMI), its main active metabolite, which contributes substantially to its antidepressant effects. [2] [1] This metabolic transformation is a critical consideration in both clinical and research contexts, as plasma levels of DMI in rats are similar following administration of either lofepramine or DMI itself. [3]
The distinct clinical advantages of lofepramine include a more favorable side effect profile compared to traditional TCAs, with fewer anticholinergic and antihistaminic properties, reduced sedation, and significantly lower cardiotoxicity in overdose situations. [2] [1] These characteristics have made lofepramine a valuable pharmacological tool for investigating noradrenergic mechanisms in depression and a potentially safer alternative for patients requiring tricyclic antidepressant therapy. From a research perspective, understanding lofepramine's mechanism of action and its evaluation in standardized animal models provides critical insights for developing safer and more effective antidepressant therapies.
Table 1: Basic Pharmacological Profile of Lofepramine
| Parameter | Characteristics |
|---|---|
| Drug Class | Tricyclic antidepressant (TCA) |
| Primary Mechanism | Selective noradrenaline reuptake inhibition |
| Metabolic Pathway | Hepatic metabolism to active metabolites |
| Key Metabolites | Desipramine (DMI), Desmethyl lofepramine (DML) |
| Receptor Affinity | Low muscarinic, histaminic, and adrenergic receptor affinity |
| Safety Profile | Lower cardiotoxicity than traditional TCAs |
Figure 1: Metabolic Pathway and Mechanism of Action of Lofepramine - This diagram illustrates lofepramine's metabolic transformation to active metabolites and their subsequent effects on neurotransmitter systems and behavioral outcomes.
The evaluation of lofepramine's antidepressant properties has been conducted using well-validated animal models that capture different aspects of depression-like states and antidepressant response mechanisms. These models exploit either acute stress-induced behavioral alterations or chronic stress paradigms that more closely mimic the progressive nature of depressive disorders. The three primary behavioral paradigms presented for studying the mechanism of action of antidepressant treatments include the acute escape deficit model, which exploits the decreased ability of a rat exposed to an unavoidable stress to avoid a noxious stimulus; the chronic escape deficit model, which begins as acute escape deficit but is then indefinitely sustained by repeated administration of mild stressors; and the anhedonia model based on the finding that exposure to repeated unavoidable stress prevents the acquisition of an appetitive behavior induced and maintained by a highly palatable food. [4]
Each of these models assesses distinct aspects of antidepressant activity. The acute escape deficit model evaluates the preventive activity of a treatment on the development of escape deficit, while the chronic escape deficit model allows researchers to evaluate the efficacy of a treatment to reverse established escape deficit. The anhedonia model specifically assesses the efficacy of a treatment to restore an animal's motivation, which represents a core symptom of clinical depression. [4] These models have demonstrated predictive validity through their response to long-term (2 to 3 week) treatment with classical antidepressants such as imipramine or fluoxetine, which resulted in clear-cut preventive and/or revertant activity. [4]
Additional specialized models include the olfactory bulbectomized (OB) rat model, which produces behavioral and neurochemical alterations that are reversible following chronic antidepressant treatment. In this model, bulbectomized rats exhibit characteristic hyperactivity in novel environments such as the "open field" test, which can be attenuated by antidepressant administration. [5] [3] The forced swim test (FST) represents another widely used model where immobility time is measured following subacute treatment, reflecting behavioral despair. [3] These models can be strategically incorporated into experimental designs that utilize the same animals for multiple tests, with measurements occurring after different periods of drug administration to maximize data collection while minimizing animal usage. [3]
Evaluation of lofepramine and its metabolites across standardized animal models provides critical insights into their relative antidepressant potency and potential mechanisms of action. Research has demonstrated that while lofepramine itself may not show significant activity in acute tests like the forced swim test following short-term administration, its metabolites—particularly desipramine (DMI) and desmethyl lofepramine (DML)—exhibit robust antidepressant effects. [3] This pattern suggests that lofepramine's efficacy is largely mediated through its bioactive metabolites, supporting its classification as a pro-drug.
Table 2: Effects of Lofepramine and Metabolites in Animal Models of Depression
| Compound | Dose (mg/kg) | Forced Swim Test | Olfactory Bulbectomy Model | Chronic Escape Deficit | Anhedonia Model |
|---|---|---|---|---|---|
| Lofepramine | 20 | No significant effect [3] | Attenuated hyperactivity at 30 mg/kg [5] | Effective after 2-3 week treatment [4] | Effective after 2-3 week treatment [4] |
| Desipramine (DMI) | 10 | Significant reduction in immobility [3] | Significant attenuation of hyperactivity [5] | Effective after 2-3 week treatment [4] | Effective after 2-3 week treatment [4] |
| Desmethyl Lofepramine (DML) | 10-20 | Significant reduction in immobility [3] | Data not available | Data not available | Data not available |
| Desmethyl Desipramine (DDMI) | 10 | Significant reduction in immobility [3] | Data not available | Data not available | Data not available |
In the forced swim test, all major lofepramine metabolites demonstrated significant activity while lofepramine itself did not, suggesting that lofepramine requires biotransformation to exert its antidepressant effects in this particular model. [3] This pattern contrasts with findings from chronic models where lofepramine administration over 2-3 weeks demonstrates clear efficacy, potentially due to cumulative effects of generated metabolites. [4] The olfactory bulbectomy model has proven particularly valuable for differentiating the effects of lofepramine from its primary metabolite desipramine, with studies showing that desipramine more effectively attenuates the hypermotility of bulbectomized rats at lower doses (1 and 10 mg/kg) compared to lofepramine, which requires higher doses (30 mg/kg) to achieve similar effects. [5]
Dose-response studies have revealed important insights for experimental design. In the olfactory bulbectomized rat model, desipramine treatment significantly attenuated hypermotility at doses of 1 and 10 mg/kg, while lofepramine required 30 mg/kg to produce similar effects. [5] This differential potency likely reflects lofepramine's status as a pro-drug requiring metabolic conversion. In the forced swim test, the active metabolites of lofepramine (DMI, DML, and DDMI) demonstrated significant effects at doses of 10-20 mg/kg. [3] The temporal dimension of response is also critical, with chronic models requiring 2-3 weeks of treatment to demonstrate efficacy, consistent with the clinical time course of antidepressant response. [4]
The forced swim test (FST), originally developed by Porsolt et al. (1977), is a widely used model for screening antidepressant activity that measures behavioral despair in rodents. [3] The protocol involves placing rodents in an inescapable cylinder of water and measuring immobility time, which decreases following effective antidepressant treatment.
Animals: Male Sprague-Dawley rats (250-280 g) are group-housed under standard laboratory conditions (20-22°C, 12:12 light-dark cycle) with ad libitum access to food and water except during behavioral measurements. [3]
Apparatus: A vertical cylindrical container (height: 40 cm; diameter: 20 cm) filled with water (25°C) to a depth of 15 cm to ensure the rat cannot touch the bottom with its tail or escape. [3]
Drug Administration: Test compounds are administered via intraperitoneal injection following a subacute regimen (three doses over 24 hours). Appropriate vehicle controls must be included. Doses for lofepramine metabolites typically range from 10-20 mg/kg. [3]
Procedure:
Data Analysis: Immobility time is compared between treatment groups using ANOVA followed by post-hoc tests. A significant reduction in immobility time compared to vehicle controls indicates antidepressant activity.
This protocol allows for rapid screening of potential antidepressant compounds and can be incorporated into experimental designs that utilize the same animals for multiple tests, with FST measurements occurring after different periods of drug administration than other behavioral tests. [3]
The olfactory bulbectomized (OB) rat model produces behavioral, neurochemical, and immunological alterations that reverse following chronic antidepressant treatment, providing strong predictive validity for antidepressant activity. [5] [3]
Animals: Male Sprague-Dawley rats (200-220 g at time of surgery) are individually housed after the surgical procedure under standard laboratory conditions. [3]
Surgical Procedure:
Drug Treatment: Test compounds are administered for 14 days following recovery from surgery. Doses for lofepramine typically range from 20-30 mg/kg, while desipramine shows effects at 10 mg/kg. [5] [3]
Behavioral Testing: The "open field" test is conducted to assess hyperactivity:
Data Analysis: Bulbectomized rats typically display significant hyperactivity compared to sham-operated controls. Effective antidepressant treatment attenuates this hyperactivity, with results analyzed using ANOVA followed by appropriate post-hoc tests.
This model is particularly valuable for differentiating effects between lofepramine and its metabolites, as demonstrated in studies showing differential potency in attenuating OB-induced hyperactivity. [5]
Figure 2: Experimental Workflow for Evaluating Lofepramine in Animal Models - This diagram outlines the key decision points and methodological approaches for assessing lofepramine's antidepressant activity across different behavioral paradigms.
Lofepramine's unique pharmacological profile makes it particularly valuable for several research applications. Its selective noradrenergic action provides a useful tool for investigating the specific role of norepinephrine systems in depression and antidepressant response. [1] [6] The compound's prodrug characteristics offer insights into how metabolic transformation influences pharmacological activity and timing of effects. Additionally, lofepramine's favorable safety profile compared to traditional TCAs makes it suitable for long-term studies where cumulative side effects might confound results. [2] [1]
Recent research has explored lofepramine in combination therapies for treatment-resistant conditions. In multiple sclerosis patients, combination therapy with lofepramine, phenylalanine, and vitamin B12 demonstrated small but significant improvements in disability scores, including the Expanded Disability Status Scale (EDSS) and the Guys Neurological Disability Scale (GNDS). [1] These findings suggest potential applications beyond traditional depression models, particularly in conditions where neuroinflammation may contribute to pathophysiology.
While lofepramine demonstrates improved safety compared to earlier TCAs, particularly regarding cardiotoxicity, researchers should note several important considerations. Hepatic toxicity has been reported, including reversible liver damage, hepatitis, and hepatic failure in some cases. [1] Additionally, a large cohort study found lofepramine was associated with a significantly increased risk of myocardial infarction (adjusted hazard ratio 3.07) during the first year of follow-up, suggesting careful cardiovascular monitoring is warranted in research settings. [7]
From a practical research perspective, lofepramine's activating properties early in treatment may be unpleasant for some patients, and sleep disturbances typically do not improve until the underlying depression remits. [1] These clinical characteristics should inform the design of animal studies, particularly regarding dosing schedules and outcome measure selection.
Lofepramine represents a valuable tool for investigating noradrenergic mechanisms in depression and antidepressant response. Its evaluation through standardized animal models including the forced swim test, olfactory bulbectomy paradigm, and chronic stress models has provided important insights into its mechanism of action and temporal pattern of effects. The evidence clearly indicates that lofepramine functions as a prodrug whose antidepressant efficacy is largely mediated through its active metabolites, particularly desipramine.
The comprehensive protocols outlined in this document provide researchers with detailed methodologies for assessing lofepramine's antidepressant activity across multiple validated models. These approaches allow for differentiation between acute and chronic effects, assessment of preventive versus reversal properties, and investigation of specific symptom domains such as anhedonia. As research continues to evolve, lofepramine's favorable safety profile and selective pharmacological actions continue to make it a useful compound for investigating novel approaches to depression treatment, particularly in cases where noradrenergic mechanisms are implicated or where traditional TCA side effects present significant limitations.
The table below summarizes the key pharmacokinetic and metabolic characteristics of lofepramine based on the available data.
| Parameter | Summary of Available Data |
|---|---|
| Primary Metabolism | Hepatic, via Cytochrome P450 enzymes (including CYP2D6) [1] [2]. |
| Key Active Metabolite | Desipramine (a secondary-amine TCA) [1] [2]. |
| Role of Metabolite | Lofepramine is rapidly converted to desipramine, and its antidepressant effect is largely attributed to this active metabolite [1]. |
| Protein Binding | Extensive (~99%) [2]. |
| Elimination Half-life | Parent compound: Up to 5 hours; Active metabolites: 12-24 hours [2]. |
Lofepramine has the potential to be involved in pharmacokinetic drug-drug interactions, primarily through two mechanisms: as a victim drug whose metabolism is altered, and as a perpetrator drug that may inhibit the metabolism of others.
Lofepramine as a Victim Drug: Its plasma concentration can be affected by drugs that inhibit or induce the CYP enzymes responsible for its metabolism.
Lofepramine as a Perpetrator Drug: The pharmacodynamic profile of lofepramine and its metabolite suggests caution when co-administered with other drugs.
A critical safety consideration for lofepramine is its potential for hepatotoxicity. Prospective studies recommend monitoring liver function tests (LFTs) for at least the first 12 weeks of treatment, as hepatic reactions, including reversible liver damage, hepatitis, and hepatic failure, have been reported [3] [1].
To guide your research, the following workflow outlines a standard approach for characterizing a drug's interaction with Cytochrome P450 enzymes. This model can be adapted for lofepramine.
Figure 1. A proposed workflow for the experimental assessment of lofromepine's inhibition potential against major Cytochrome P450 isoforms.
The major gap identified is the lack of publicly available, primary study data detailing the experimental conditions and results of lofepramine's direct inhibition of specific CYP enzymes. To build complete Application Notes, the following research is needed:
1. Introduction Lofepramine is a tricyclic antidepressant (TCA) known for its favorable side-effect profile compared to earlier TCAs [1]. A critical aspect of its pharmacology is its high protein binding capacity, reported to be approximately 99% [1]. This high level of binding significantly influences its free concentration, distribution, metabolism, and eventual pharmacological activity. Therefore, precise assay methods to determine its binding to proteins like human serum albumin (HSA) and α1-acid glycoprotein (AGP), as well as specific receptor targets, are essential for accurate pharmacokinetic and pharmacodynamic modeling in drug development.
2. Key Binding Characteristics and Data Summary The following tables summarize quantitative binding data for lofepramine and its active metabolite, desipramine.
Table 1: General Pharmacokinetic and Binding Profile of Lofepramine
| Parameter | Value | Note / Reference |
|---|---|---|
| Protein Binding | ~99% | [1] |
| Bioavailability | ~7% | [1] |
| Metabolism | Hepatic (via CYP2D6, etc.) | [1] |
| Primary Metabolite | Desipramine | [1] |
Table 2: Receptor Binding Affinity (Ki in nM) of Lofepramine and Desipramine
| Target Receptor | Lofepramine (Ki, nM) | Desipramine (Ki, nM) | Species | Source |
|---|---|---|---|---|
| NET (Norepinephrine Transporter) | 5.4 | 0.63 - 3.5 | Human | [1] |
| SERT (Serotonin Transporter) | 70 | 17.6 - 163 | Human | [1] |
| Muscarinic Acetylcholine (M-ACh) | 67 | 66 - 198 | Human | [1] [2] |
| Histamine H1 Receptor | 245 - 360 | 60 - 110 | Human | [1] |
| α1-Adrenoceptor | 100 | 23 - 130 | Human | [1] |
This protocol is adapted from studies determining the anticholinergic activity of TCAs in human tissue [2].
1. Objective To determine the inhibition constant (Kᵢ) of lofepramine for muscarinic cholinergic receptors in a membrane preparation from human parotid gland.
2. Materials
3. Methodology
4. Data Analysis
While a specific method for lofepramine was not detailed, the following is a standard protocol using equilibrium dialysis, applicable for determining its 99% binding.
1. Objective To measure the extent of lofepramine binding to human plasma proteins.
2. Materials
3. Methodology
4. Data Analysis
The following diagram illustrates the core concepts of lofepramine's action and the experimental workflow for the radioligand binding assay.
Lofepramine is a tricyclic antidepressant (TCA) with a distinct pharmacological and metabolic profile that differentiates it from earlier TCAs. As drug development advances toward more sophisticated compounds, understanding metabolic stability becomes crucial in early-stage screening. Metabolic stability refers to the percentage of parent compound lost over time in the presence of metabolically active test systems, serving as a key predictor of in vivo hepatic clearance. For lofepramine, which undergoes extensive hepatic transformation to active metabolites including desipramine, characterizing its metabolic fate is essential for predicting pharmacokinetic behavior and potential drug-drug interactions [1] [2].
The metabolism of lofepramine illustrates why metabolic stability testing has become a cornerstone of modern drug discovery pipelines. Unlike first-generation TCAs, lofepramine offers a improved safety profile, particularly in overdose situations, which is partially attributable to its specific metabolic pathway [3] [2]. These characteristics make lofepramine an excellent model compound for studying TCA metabolism and for demonstrating the value of comprehensive metabolic screening assays in lead optimization and candidate selection processes.
Lofepramine undergoes complex hepatic biotransformation primarily through cytochrome P450-mediated reactions. The major metabolic pathways include hydroxylation and demethylation processes that produce both active and inactive metabolites. Comparative studies with imipramine reveal that both compounds share three common metabolites: desipramine (DMI), 2-hydroxydesipramine (2-OH-DMI), and didesmethylimipramine (DDMI). However, lofepramine metabolism also generates three unique tricyclic metabolites, tentatively identified as 2-hydroxylofepramine and desmethyllofepramine based on comparisons with authentic reference compounds [1].
A distinctive feature of lofepramine metabolism is the elevated ratio of DDMI to DMI compared to imipramine. This phenomenon likely results from parallel metabolic pathways where DDMI formation occurs via both DMI and desmethyllofepramine routes, creating a more complex metabolic pattern than observed with other TCAs. This metabolic profile may contribute to lofepramine's unique therapeutic characteristics and reduced side effect burden compared to earlier generation tricyclic antidepressants [1].
The metabolism of lofepramine occurs primarily via hepatic cytochrome P450 enzymes, including CYP2D6, which demonstrates the importance of considering pharmacogenetic variability in drug disposition [3]. The active metabolites contribute to both therapeutic and adverse effects, underscoring the importance of comprehensive metabolite profiling during development [4].
Figure 1: Primary Metabolic Pathways of Lofepramine in Hepatic Systems. This diagram illustrates the major Phase I metabolic transformations of lofepramine, demonstrating the parallel pathways that contribute to its complex metabolite profile.
Drug metabolism scientists have multiple in vitro systems available for assessing metabolic stability, each with distinct advantages and limitations. The selection of an appropriate system depends on several factors, including the stage of discovery, throughput requirements, and the specific metabolic questions being addressed [5] [6].
Table 1: Comparison of In Vitro Systems for Metabolic Stability Testing
| System | Phase I Enzymes | Phase II Enzymes | Throughput | Cost | Biological Relevance |
|---|---|---|---|---|---|
| Liver Microsomes | CYP450, FMO, others | Limited (UGTs present) | High | Low | Moderate |
| Liver S9 Fractions | CYP450, FMO, others | UGTs, SULT, GST, AO, others | High | Moderate | Moderate-High |
| Hepatocytes | Full complement | Full complement | Low-Moderate | High | High |
Liver S9 fractions represent a superior balanced approach for comprehensive metabolic stability assessment, particularly during early discovery phases. The S9 fraction is the 9,000g supernatant of liver homogenate containing both microsomal and cytosolic enzymes, providing a more complete metabolic profile than microsomes alone while maintaining higher throughput and lower cost than hepatocyte systems [6]. Studies demonstrate that liver S9 and hepatocyte stability assays classify compounds into the same metabolic stability category 70-84% of the time, confirming the utility of S9 fractions as a predictive system [5].
The S9 system offers several practical advantages for metabolic stability screening of lofepramine and related compounds:
However, S9 fractions require exogenous cofactors for full enzymatic activity, including NADPH for Phase I oxidation, UDPGA for glucuronidation, and PAPS for sulfation [6]. Additionally, the enzyme dilution inherent in S9 preparations may require protein concentration optimization to achieve relevant metabolic rates.
Preparation of incubation mixture:
Initiation of reaction:
Time course sampling:
Sample processing and analysis:
Figure 2: Experimental Workflow for Liver S9 Metabolic Stability Assay. This diagram outlines the key steps in conducting metabolic stability studies using liver S9 fractions, from preparation through data analysis.
While the overall procedure for liver microsome assays resembles the S9 protocol, several key modifications optimize the system for microsomal enzymes:
The microsomal system provides valuable data on CYP450-mediated metabolism but may underestimate overall clearance for compounds susceptible to significant Phase II metabolism [5] [6]. For lofepramine, which undergoes both hydroxylation (Phase I) and subsequent conjugation (Phase II), this limitation should be considered when interpreting microsomal data.
Metabolic stability data should be processed to generate key parameters that enable comparison across compounds and prediction of in vivo behavior. The percentage of parent compound remaining at each time point is calculated relative to the zero-time point, followed by nonlinear regression analysis of the disappearance curve [5] [6].
Table 2: Key Parameters for Metabolic Stability Assessment
| Parameter | Calculation Method | Interpretation | Typical Range for Lofepramine |
|---|---|---|---|
| In vitro Half-life (t₁/₂) | ln(2)/k where k is elimination rate constant | Compound with shorter t₁/₂ has higher clearance | ~5 hours (parent); 12-24 hours (active metabolites) [3] |
| Intrinsic Clearance (CLint) | (0.693/t₁/₂) × (incubation volume/protein content) | Direct measure of enzymatic affinity and capacity | Data compound-specific |
| Hepatic Clearance Prediction | Well-stirred liver model: CLh = (Qh × CLint)/(Qh + CLint) where Qh is hepatic blood flow | Estimation of in vivo hepatic clearance | Requires scaling factors |
For lofepramine, metabolic stability data should be interpreted in the context of its complex metabolic profile and the formation of active metabolites. The parent compound has a relatively short elimination half-life (up to 5 hours), while its active metabolites, particularly desipramine, exhibit substantially longer half-lives (12-24 hours) [3]. This discrepancy underscores the importance of monitoring both parent compound disappearance and metabolite formation for a complete understanding of lofepramine's pharmacokinetic behavior.
The low bioavailability of lofepramine (approximately 7%) indicates significant first-pass metabolism, consistent with extensive hepatic transformation [3]. This characteristic makes in vitro metabolic stability data particularly valuable for predicting in vivo performance and understanding potential interindividual variability due to genetic polymorphisms in metabolizing enzymes like CYP2D6.
Metabolic stability data for lofepramine and related compounds provide crucial information during lead optimization phases. By understanding structure-metabolism relationships, medicinal chemists can modify structures to improve metabolic stability while maintaining target activity. The comparison of lofepramine with imipramine demonstrates how specific structural modifications (the p-chlorobenzoylmethyl group) alter metabolic patterns and potentially improve therapeutic profiles [1].
The application of liver S9 fractions in high-throughput metabolic stability screening enables efficient compound prioritization early in discovery pipelines. This approach balances comprehensive metabolic assessment with practical throughput requirements, allowing identification of compounds with unfavorable metabolic properties before committing resources to more costly in vivo studies [5] [6].
In vitro metabolic stability data form the foundation for predicting in vivo pharmacokinetics and potential drug-drug interactions. For lofepramine, which is extensively protein-bound (99%) and metabolized primarily via cytochrome P450 enzymes, in vitro data help identify potential interactions with inhibitors or inducers of these enzymes [3] [4].
The reduced cardiotoxicity of lofepramine compared to earlier TCAs, even in overdose situations, may be partially attributable to its specific metabolic pattern [2]. This safety advantage highlights how understanding metabolic pathways can contribute not only to optimizing pharmacokinetics but also to improving therapeutic index and reducing adverse effects.
Robust metabolic stability assays require implementation of comprehensive quality control measures. These include:
Lofepramine serves as an excellent model compound for demonstrating the importance of comprehensive metabolic stability assessment in drug development. Its complex metabolic pathway, formation of active metabolites, and improved safety profile compared to earlier TCAs underscore the value of understanding metabolic fate early in discovery. The application of liver S9 fractions provides a balanced approach for obtaining high-quality metabolic stability data with both Phase I and Phase II metabolism representation, enabling efficient compound progression decisions while maintaining predictive value for in vivo performance.
1. Purpose and Scope This document provides a detailed protocol for conducting forced degradation studies on Lofepramine Hydrochloride, a tricyclic antidepressant. The primary objectives are to:
2. Scientific Background Forced degradation studies are a regulatory expectation (ICH Q1A(R2)) and a critical component of drug development [2]. These studies involve intentionally exposing a drug substance to harsh conditions to establish the stability-indicating power of analytical methods. For psychotropic drugs like Lofepramine, understanding degradation is crucial not only for product quality but also for assessing environmental impact, as these compounds are frequently detected in water bodies [1] [3]. A study on Lofepramine concluded that a developed HPLC method was accurate, precise, and robust for quality control, having identified oxidative and photolytic conditions as the most significant stressors [4].
3. Experimental Design and Protocol
3.1. Materials and Reagents
3.2. Recommended Stress Conditions The table below summarizes the suggested stress conditions. A degradation of 5-20% is generally targeted to generate meaningful data without causing excessive destruction [2].
| Stress Condition | Proposed Parameters | Sampling Time Points | Expected Degradation |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl at 60-70°C [2] | 1, 3, 5, 7 days | Low (Most stable condition) [4] |
| Basic Hydrolysis | 0.1 M NaOH at 60-70°C [2] | 1, 3, 5, 7 days | Moderate |
| Oxidative Degradation | 3%, 6%, 30% H₂O₂ at room temperature [2] | 1, 6, 24, 48 hours | High [4] |
| Photolytic Degradation | UV (320-400 nm) and visible light per ICH Q1B [2] | 1, 3, 5, 7 days | High [4] |
| Thermal Degradation (Solid) | 60°C, 75% RH in stability chamber [2] | 1, 2, 4 weeks | Moderate |
3.3. Sample Preparation Workflow The following diagram outlines the logical workflow for preparing forced degradation samples:
3.4. Analytical Procedure: HPLC Method A validated stability-indicating HPLC method is essential for separating Lofepramine from its degradation products [4] [2].
Chromatographic Conditions [4]:
Method Validation: The method should demonstrate linearity (e.g., over 2-10 µg/mL), precision (intra-day and inter-day %RSD < 2%), accuracy (recovery 98-102%), and robustness against minor changes in flow rate, temperature, and mobile phase composition [4].
4. Potential Degradation Pathways and Products While specific pathways for Lofepramine require experimental confirmation, insights can be drawn from related TCAs.
5. Data Interpretation and Regulatory Considerations
The primary limitation is the scarcity of publicly available, detailed studies on Lofepramine degradation. The information herein is extrapolated from:
Future work should focus on:
The table below summarizes the key points found in the search results regarding lofepramine impurities:
| Aspect | Available Information |
|---|---|
| Known Impurities | Impurity A, B, C, D, E, F, G, and H are listed [1]. |
| Available Standards | High-purity certified reference standards for these impurities are available from suppliers [1]. |
| Recommended Techniques | High-Performance Liquid Chromatography (HPLC) is indicated for analysis [1]. |
| Guideline Compliance | Analysis can be performed following pharmacopeial standards (e.g., USP, EP) and ICH guidelines [1]. |
| Study Types | Impurity reference standards are used for stability studies and degradation studies [1]. |
In the absence of a published detailed protocol, the following workflow outlines the critical stages for developing and validating an impurity profile method for a pharmaceutical substance like lofepramine. You can use this as a template for your own work.
This phase focuses on creating a analytical procedure that can separate and detect lofepramine and its known impurities.
This phase demonstrates that the developed method is suitable for its intended purpose, following ICH Q2(R1) guidelines [1].
While developing analytical methods, it is crucial to be aware of the drug's safety profile. The search results highlight that lofepramine, while safer than some older antidepressants, has been associated with hepatic toxicity, including reversible liver damage, hepatitis, and hepatic failure [2]. This underscores the importance of rigorous impurity control to ensure patient safety.
Lofepramine is a tricyclic antidepressant (TCA) of the third-generation class that demonstrates a favorable safety profile compared to earlier TCAs, particularly in overdose situations. While its primary mechanism of action involves potent inhibition of the norepinephrine transporter (NET) and moderate inhibition of the serotonin transporter (SERT), lofepramine interacts with a wide range of neuroreceptors contributing to both its therapeutic effects and side effect profile. The drug is often characterized as having prodrug properties with desipramine as its major active metabolite, though evidence suggests lofepramine itself possesses significant pharmacological activity. Understanding its receptor binding affinity is crucial for predicting drug interactions, side effects, and optimizing therapeutic applications in depression treatment. [1] [2]
The binding affinity profile of lofepramine reveals its complex polypharmacology, which is typical of tricyclic antidepressants. This profile explains both its therapeutic actions and its associated adverse effects, particularly its muscarinic antagonist properties that contribute to anticholinergic side effects. The following table summarizes the comprehensive receptor binding affinity data for lofepramine and its primary metabolite, desipramine, providing a quantitative basis for understanding their pharmacological differences. [2]
Table 1: Receptor Binding Affinity Profile of Lofepramine and Desipramine (Ki values in nM)
| Receptor/Transporter | Lofepramine (Ki, nM) | Desipramine (Ki, nM) | Species | Clinical Correlation |
|---|---|---|---|---|
| NET (Norepinephrine Transporter) | 5.4 | 0.63–3.5 | Human | Primary antidepressant mechanism |
| SERT (Serotonin Transporter) | 70 | 17.6–163 | Human | Secondary antidepressant mechanism |
| DAT (Dopamine Transporter) | >10,000 | 3,190 | Human | Minimal clinical relevance |
| Muscarinic (mACh) M1 | 67 | 110 | Human | Anticholinergic side effects |
| Muscarinic (mACh) M2 | 330 | 540 | Human | Anticholinergic side effects |
| Muscarinic (mACh) M3 | 130 | 210 | Human | Anticholinergic side effects |
| Histamine H1 | 245–360 | 60–110 | Human | Sedation, weight gain |
| α1-Adrenergic | 100 | 23–130 | Human | Orthostatic hypotension |
| 5-HT2A Serotonin | 200 | 115–350 | Human | Possible effects on mood, sleep |
| D2 Dopamine | 2,000 | 3,400 | Human | Minimal antidopaminergic effects |
This binding profile demonstrates that lofepramine has a balanced transporter inhibition with higher affinity for NET than SERT, which contributes to its efficacy as an antidepressant with potentially different side effect characteristics compared to other TCAs. The relatively lower muscarinic affinity compared to some first-generation TCAs may explain its improved tolerability profile, particularly regarding anticholinergic effects such as dry mouth, constipation, and cognitive impairment. [1] [2]
Competitive binding assays represent the gold standard for determining receptor affinity of unlabeled compounds like lofepramine. This protocol utilizes membrane preparations expressing human cloned receptors and tritiated radioligands to determine the inhibition constant (Ki) of lofepramine across various receptor targets. The approach follows established receptor binding theory where the equilibrium between ligand, receptor, and ligand-receptor complex is quantified through competitive displacement of a labeled tracer compound. [3] [4] [5]
Membrane preparation: Thaw membrane aliquots on ice and homogenize with a Polytron homogenizer (10-15 seconds at medium setting). Dilute membranes in assay buffer to appropriate protein concentration (typically 10-50 μg/well), ensuring the receptor concentration is maintained significantly below the Kd of the radioligand (ideally <10% of Kd) to avoid ligand depletion artifacts. [4] [5]
Reaction setup: In 96-well polypropylene plates, add:
Equilibrium incubation: Incubate plates for 60-90 minutes at 25°C with gentle shaking. The time to equilibrium must be experimentally verified using the equation: t₁/₂ = ln(2) / [kₒff (1 + [L]/Kd)], where 5×t₁/₂ ensures 97% equilibrium. For high-affinity interactions, this may require extended incubation times. [4]
Separation and detection: Terminate reactions by rapid filtration through 96-well GF/B filter plates pre-soaked in 0.3% polyethyleneimine (for amine receptors). Wash filters 3× with 1 mL ice-cold assay buffer using a cell harvester. Transfer filters to scintillation vials, add 4 mL scintillation cocktail, and quantify bound radioactivity after 12-hour extraction using a liquid scintillation counter. [5]
Data analysis: Calculate specific binding as total binding minus non-specific binding. Fit competitive binding data to a four-parameter logistic equation to determine IC₅₀ values. Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd). For ultra-high-affinity radioligands where receptor concentration exceeds 10% of Kd, apply more complex equations that account for receptor concentration. [5]
Table 2: Recommended Radioligand and Assay Conditions for Key Lofepramine Targets
| Target | Recommended Radioligand | Ligand Kd (nM) | Assay Temperature | Incubation Time | Wash Conditions |
|---|---|---|---|---|---|
| NET | [³H]Nisoxetine | 0.5-2.0 | 4°C | 2-4 hours | Ice-cold buffer, rapid wash |
| SERT | [³H]Citalopram | 0.8-3.0 | 25°C | 1-2 hours | Room temperature |
| Muscarinic M1 | [³H]QNB | 0.05-0.2 | 25°C | 2 hours | Ice-cold buffer |
| α1-Adrenergic | [³H]Prazosin | 0.1-0.4 | 25°C | 1 hour | Room temperature |
| H1 Histamine | [³H]Pyrilamine | 1.0-5.0 | 25°C | 1 hour | Ice-cold buffer |
Fluorescence polarization offers a non-radioactive alternative for determining binding affinities that is particularly suitable for high-throughput screening applications. This homogeneous assay format eliminates separation steps, making it amenable to automation and miniaturization. The principle relies on the change in molecular rotation when a fluorescent tracer binds to a larger receptor protein - bound tracer rotates slowly and maintains polarization, while free tracer rotates rapidly and depolarizes emitted light. [6]
Receptor-tracer Kd determination: Prior to competitive assays, determine the Kd of the fluorescent tracer for the target receptor by titrating fixed tracer concentration (typically 50 nM) with increasing receptor concentrations (e.g., 1 nM to 6400 nM). Incubate for 5 minutes at room temperature, then measure fluorescence polarization (FP). Fit FP values versus receptor concentration to a specific binding with Hill slope equation to determine Kd. [6]
Competitive binding assay:
Detection and analysis:
Diagram 1: Lofepramine's Primary Neurotransmitter Signaling Pathways. This diagram illustrates the sequence of events following lofepramine's inhibition of monoamine transporters, ultimately leading to gene expression changes implicated in antidepressant effects. The diagram highlights the dual mechanism targeting both norepinephrine and serotonin systems.
Diagram 2: Receptor Binding Assay Workflow for Lofepramine. This experimental flowchart details the key steps in determining receptor binding affinity, highlighting critical stages where assay parameters must be carefully controlled to ensure accurate Ki determination, particularly during equilibrium incubation and data analysis phases.
The fundamental principle underlying all receptor binding assays is the law of mass action, which describes the dynamic equilibrium between ligand, receptor, and ligand-receptor complex. This relationship is mathematically described by the equation: L + R ⇌ LR, where L represents free ligand, R represents unbound receptor, and LR represents the bound complex. At equilibrium, the rates of the forward (association) and reverse (dissociation) reactions are equal, allowing derivation of the equilibrium dissociation constant Kd according to the equation: Kd = [L][R] / [LR] = kₒff / kₒn. The Kd represents the ligand concentration at which half the receptors are occupied and provides a direct measure of binding affinity - lower Kd values indicate higher affinity. [4]
For accurate Kd determination, several critical assumptions must be met: (1) the binding reaction must reach equilibrium, (2) the receptor and ligand must be stable throughout the assay, (3) nonspecific binding must be properly accounted for, and (4) the receptor concentration should be significantly lower than the Kd to avoid ligand depletion. When these conditions are satisfied, the fraction of receptor bound can be described by the equation: f = [L] / (Kd + [L]), which generates a characteristic hyperbolic binding curve when plotted against ligand concentration. In practice, binding data are often linearized using Scatchard, Hill, or double-reciprocal plots to facilitate parameter estimation, though nonlinear regression of untransformed data is now preferred for most applications. [4] [5]
Receptor binding profiling of lofepramine provides critical data for regulatory submissions and drug safety assessment. The comprehensive binding data across multiple receptor classes helps predict potential drug-drug interactions, contraindications, and class-specific adverse effects. Particularly important for lofepramine is its reduced antimuscarinic activity compared to earlier TCAs, which correlates with its improved safety profile in overdose situations. The binding affinity data directly inform contraindications for patients with cardiac conditions, narrow-angle glaucoma, and urinary retention. [1] [2]
From a therapeutic perspective, lofepramine's balanced transporter inhibition (5.4 nM at NET vs 70 nM at SERT) positions it as a noradrenergic-predominant antidepressant with serotonergic contributions. This profile may offer particular benefits for patients with depression characterized by fatigue, anhedonia, and cognitive dysfunction, which are often associated with noradrenergic dysfunction. The relatively lower histamine H1 receptor affinity (245-360 nM) compared to some sedating TCAs explains its reduced sedative potential, while the modest α1-adrenergic blockade (100 nM) accounts for the orthostatic hypotension occasionally observed during treatment. [1] [2]
These application notes and protocols provide a comprehensive framework for evaluating lofepramine's receptor binding affinity using both traditional radioligand binding and modern fluorescence-based approaches. The detailed methodologies enable accurate determination of binding constants across lofepramine's diverse pharmacological targets, while the visualization tools facilitate understanding of its complex mechanism of action. The integration of quantitative binding data with clinical correlations supports drug development decisions and helps optimize lofepramine's therapeutic application in depression treatment. Researchers should adapt these protocols based on specific experimental needs while maintaining the core principles of receptor binding theory to ensure accurate and reproducible results.
The core of investigating a drug like lofepramine lies in functional assays that measure its ability to block neurotransmitter transporters. Below is a validated protocol using human-derived cells, which can serve as a template.
This protocol assesses the potency of test compounds in inhibiting serotonin uptake, adapted from established methods [1]. JAR cells (a human placental choriocarcinoma cell line) endogenously express the human serotonin transporter (SERT) and provide a robust model for studying human transporter activity [1].
Key Advantages of JAR Cells:
Materials and Reagents:
Experimental Workflow: The following diagram outlines the key steps in the assay procedure, from cell preparation to data analysis.
Detailed Procedure:
Data Analysis:
To contextualize your findings on lofepramine, it is useful to compare its properties with other established drugs. Furthermore, the JAR cell assay is one of several validated methods.
The table below summarizes key mechanistic and protocol information for related compounds based on the available literature.
| Compound / Aspect | Primary Target & Mechanism | Key Protocol Considerations / Findings |
|---|---|---|
| Lofepramine | Presumed SERT/NET inhibitor (TCA) | Protocols not found in search results; the JAR cell assay above is a recommended method for investigation. |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Binding is Chloride-dependent: Requires Cl⁻ for high-affinity binding to SERT [2]. S1 Site Binding: Structural studies suggest binding within the central substrate (S1) site of SERT [3]. | | JAR Cell Assay | Functional uptake inhibition | Validated Model: Correlates well with data from rat synaptosomes and transfected HEK293 cells [1]. Kinetics: Uptake is saturable; follow Michaelis-Menten kinetics (KM ≈ 1 µM for 5-HT) [1]. | | Rat Brain Synaptosomes | Functional uptake inhibition | Classical Method: Uses native rodent neural tissue. Provides data on rodent transporter activity, which may differ from human [1]. |
Given the lack of specific protocols for lofepramine, you may need to extend your search strategy:
The table below summarizes key information relevant to the stability of lofepramine hydrochloride [1] [2] [3].
| Property | Details |
|---|---|
| Chemical Name | This compound [1] |
| Synonym | Lopramine hydrochloride [2] |
| CAS Number | 26786-32-3 [2] |
| Molecular Formula | C₂₆H₂₈Cl₂N₂O [1] |
| Molecular Weight | 455.42 g/mol [1] |
| Recommended Storage | -20°C (powder); -80°C (in solvent) [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidising/reducing agents [1] |
| Decomposition Products | Under fire conditions: may emit toxic fumes (e.g., hydrogen chloride, nitrogen oxides) [1] |
Based on general chemical principles and the available safety data, here are the primary stability concerns and handling recommendations:
For a systematic investigation into lofepramine's stability in your specific solution, you can adapt the following workflow. The diagram below outlines the key stages of this process.
Forced Degradation (Stress) Studies: These studies help identify likely degradation products and pathways [4].
Analytical Techniques:
Q1: What are the likely degradation products of lofepramine in solution? While specific degradation products for lofepramine are not listed, the major active metabolite is desipramine [3]. Degradation likely involves hydrolysis of the amide group, oxidation of the tricyclic ring system, and dehalogenation [4]. The safety data sheet notes that thermal decomposition can produce toxic fumes including hydrogen chloride (HCl) and oxides of nitrogen [1].
Q2: How can I stabilize a lofepramine solution for short-term experiments?
Q3: My lofepramine solution changed color. What does this mean and can I still use it? A color change is a strong visual indicator of chemical degradation and oxidation. The solution should not be used for quantitative experiments, as the concentration of the active compound has likely changed and degradation products may interfere with your results.
This protocol is directly based on a study that investigated the membrane-stabilizing activity of lofepramine and related antidepressants. A key step in their methodology was enhancing the drugs' solubility in an aqueous medium for use with the protozoan Tetrahymena pyriformis [1] [2].
The following table summarizes quantitative data from the same study, which used the beta-cyclodextrin technique to compare the membrane-stabilizing potency of several drugs. The IC50 (the concentration required to reduce protozoan swimming speed by 50%) serves as an inverse indicator of potency; a lower IC50 suggests higher membrane-stabilizing activity [1].
| Drug | IC50 (mM) | Octanol-Water Partition Coefficient (Pₒw) |
|---|---|---|
| Amitriptyline | 1.26 ± 0.29 | Not specified in source |
| Desipramine | 75.99 ± 14.40 | Not specified in source |
| Lignocaine | 85.73 ± 18.30 | Not specified in source |
| Lofepramine | 357.40 ± 25.00 | Not specified in source |
This data shows that under these experimental conditions, lofepramine had the highest IC50, indicating it has the weakest membrane-stabilizing effect among the compounds tested. The study also noted a significant correlation between a drug's IC50 and its Pₒw value, a key measure of lipophilicity [1].
While a specific protocol for lofepramine is not available for the techniques below, they are well-established in pharmaceutical research for poorly water-soluble drugs. You may consider adapting these general approaches, noting that their effectiveness for lofepramine would need to be experimentally validated [3].
The following diagram outlines a general workflow you can follow when investigating solubility enhancement for a drug like lofepramine, based on the information gathered.
The table below summarizes the core parameters and results from a stability-indicating HPLC method developed for Lofepramine Hydrochloride, which you can use as a reference standard [1].
| Validation Parameter | Details & Conditions | Results & Outcomes |
|---|---|---|
| Chromatographic Conditions | Column: Not specified in abstract. Mobile Phase: 50:50 mixture of Acetonitrile and Methanol. Flow Rate: 1.0 mL/min [1]. | Well-resolved peaks meeting system suitability parameters [1]. |
| Linearity Range | Concentration range: 2 to 10 µg/mL [1]. | Strong linear response with a correlation coefficient (r) of >0.999 [1]. |
| Precision | Intra-day and Inter-day precision [1]. | Low % RSD values (within acceptable limits) [1]. |
| Accuracy (Recovery) | Studied at 80%, 100%, and 120% levels [1]. | Consistent results, confirming method accuracy [1]. |
| Robustness | Variations in temperature, flow rate, and mobile phase ratio [1]. | Method demonstrated resilience to minor changes [1]. |
| Forced Degradation (Stability) | Conditions: Acidic, Alkaline, Oxidative, Thermal, Photolytic [1]. | Most stable in acidic conditions; highest degradation under oxidative and photolytic stress [1]. |
Here are some common issues and their evidence-based solutions, framed in a Q&A format.
Q1: What should I do if my lofepramine peaks are tailing or not well-resolved?
Q2: How can I demonstrate that my method is stability-indicating for lofepramine?
Q3: My recovery rates for lofepramine are inconsistent. What could be the issue?
The following diagram outlines the key stages in developing and validating an analytical method for a drug substance like lofepramine, based on standard practices and the information gathered.
Lofepramine is a tricyclic antidepressant (TCA) with a modified chemical structure that results in a more favorable side-effect profile compared to older, traditional TCAs [1] [2]. Its mechanism and key differentiator are summarized below.
The following diagram illustrates the core mechanistic relationship and the basis for its improved tolerability.
The table below quantifies lofepramine's receptor binding affinity (Ki in nM) compared to its major active metabolite, desipramine. A lower Ki value indicates stronger binding.
| Receptor / Transporter | Lofepramine (Ki, nM) | Desipramine (Ki, nM) | Clinical Correlation |
|---|---|---|---|
| Norepinephrine Transporter (NET) | 5.4 [2] | 0.63–3.5 [2] | Primary therapeutic target [3] [1]. |
| Serotonin Transporter (SERT) | 70 [2] | 17.6–163 [2] | Contributes to therapeutic effect [3]. |
| Muscarinic Acetylcholine (mAChR) | 67 [2] | 66–198 [2] | Lower affinity than older TCAs → fewer side effects like dry mouth, constipation, urinary retention [3] [1]. |
| Histamine H1 Receptor | 245–360 [2] | 60–110 [2] | Lower affinity → less sedation [1]. |
FAQ 1: How does lofepramine's anticholinergic burden compare to other TCAs in vitro? Lofepramine is consistently documented as having fewer anticholinergic properties than traditional TCAs like amitriptyline [1] [4]. Early double-blind clinical studies confirmed that patients treated with lofepramine experienced a lower rate of typical anticholinergic side effects, such as dry mouth and visual disturbances, compared to those on amitriptyline [5]. This makes it a preferable compound when designing new antidepressants with improved tolerability.
FAQ 2: What is the primary safety advantage of lofepramine's profile? A key safety advantage is its markedly lower cardiotoxicity in overdose compared to conventional TCAs [1] [6] [2]. This is a critical consideration during clinical development and for risk-benefit assessment.
FAQ 3: Are there any unique organ toxicity risks to monitor? Yes. While generally better tolerated, lofepramine has been associated with a risk of hepatic toxicity, including reversible liver damage, hepatitis, and, in rare cases, hepatic failure [1]. It is crucial to include liver function monitoring in experimental and clinical protocols.
FAQ 4: What strategies can reduce anticholinergic burden in a drug regimen? For preclinical and clinical researchers, reducing the overall anticholinergic burden is a systematic process:
This protocol is adapted from a pilot study on anticholinergic deprescribing [9].
Objective: To evaluate the feasibility and efficacy of an algorithm-based intervention to reduce anticholinergic load and its adverse effects in a research cohort.
Methodology:
Lofepramine is a tricyclic antidepressant (TCA) that primarily functions as a strong inhibitor of the norepinephrine transporter (NET) and a moderate inhibitor of the serotonin transporter (SERT) [1]. Its interaction profile is defined by two key characteristics:
The primary interaction risks involve:
The table below categorizes significant drug interactions based on mechanism and clinical effect.
| Interaction Category / Mechanism | Interacting Drugs / Classes | Potential Clinical Outcome & Risk Level |
|---|---|---|
| Pharmacodynamic: Serotonergic | ||
| Serotonin Syndrome Risk | Monoamine Oxidase Inhibitors (MAOIs) [1] [2], Moclobemide [1], SSRIs (e.g., Sertraline, Fluoxetine) [1] [3], other TCAs/SNRIs [3] | Hyperpyrexia, convulsions, coma; potentially fatal. MAOIs are contraindicated; a washout period of at least 2 weeks is advised [1] [2]. SSRIs can increase TCA plasma levels [3]. |
| Pharmacodynamic: Other | ||
| Anticholinergic Effect Potentiation | Antihistamines, other antimuscarinics [1] | Increased risk of paralytic ileus, severe constipation, urinary retention, and blurred vision [1]. |
| Sedative Effect Potentiation | Alcohol [1] [2], Anxiolytics, Hypnotics [1] | Increased sedation, dizziness, drowsiness, and impaired motor coordination [1] [3]. |
| Cardiovascular Effect Potentiation | Antiarrhythmics, Directly-acting sympathomimetics (e.g., norepinephrine) [2] | Potentiation of hypertensive effects; increased risk of arrhythmias and conduction defects [2] [4]. |
| Antihypertensive Interference | Clonidine [1], Adrenergic neuron-blocking agents (e.g., Guanethidine) [2] | Reduced antihypertensive effect [1] [2]. |
| Pharmacokinetic: CYP450 | ||
| CYP450 Inhibition | Cimetidine [1], Diltiazem [1], Verapamil [1], Ritonavir [1], Fluoxetine [3], Quinidine [3] | Increased plasma concentration of Lofepramine, leading to enhanced therapeutic effects and a higher risk of toxicity [1] [3]. |
| CYP450 Induction | Rifampicin [1], Carbamazepine [3], Barbiturates [2] | Accelerated metabolism of Lofepramine, decreasing plasma concentrations and potentially reducing efficacy [1] [2]. |
Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system [5]. It can occur from therapeutic drug use, accidental interactions, or intentional overdose.
Diagnostic Criteria (Hunter Toxicity Criteria Decision Rules) The diagnosis is clinical. The Hunter Criteria are generally the most broadly used. To meet the criteria, a patient must have taken a serotonergic agent and have one of the following [5]:
Clinical Management Protocol
This clinical management workflow can be visualized as follows:
Research studies provide quantitative data on Lofepramine's serotonergic effects, which are crucial for understanding its interaction potential.
Key Experimental Findings:
While the search results do not contain explicit step-by-step protocols, they reference established experimental methodologies that can be adapted into a standard workflow for evaluating Lofepramine's interaction profile.
Proposed Experimental Workflow for Interaction Assessment:
Since direct search results are limited, you may need to obtain this specialized technical knowledge through other methods:
| Parameter Category | Typical Considerations | General Optimization Approach |
|---|---|---|
| Solvent System | Polarity, solubility, boiling point | Use pure or binary solvent systems; test solvents like water, alcohols, acetones |
| Supersaturation | Driving force for crystallization | Control via cooling rate or antisolvent addition; avoid excessively high levels |
| Temperature | Nucleation and growth rates | Programmed cooling cycles; often slow rates (e.g., 0.1–0.5 °C/hr) |
| Agitation | Mixing efficiency | Adjust impeller speed to balance uniformity and crystal shear (e.g., 100–500 rpm) |
| Additives | Morphology modifiers | Consider surfactants or polymers to control crystal habit & prevent agglomeration |
For developing your own optimization protocols, here is a systematic workflow you can adapt for lofepramine:
The table below summarizes a patented process for purifying lofepramine (as its free base or amine salts like tartrate) via crystallization from methyl tert-butyl ether (MTBE). This method is designed to reduce impurities, particularly the derivative desipramine, which is a common by-product [1] [2].
| Aspect | Specification |
|---|---|
| Key Step | Crystallization from methyl tert-butyl ether (MTBE) [1] [2] |
| Target Impurity | Desipramine (and other derivatives) [1] [2] |
| Process Description | Dissolving crude lofepramine in MTBE, optionally with an auxiliary solvent, followed by crystallization and storage below 15°C [1] |
| Starting Material | Crude lofepramine base or its amine salts (e.g., tartrate) [1] [2] |
| Typical Yield | > 85% [1] |
| Purity Achievement | Lofepramine content > 99.5% by weight; desipramine content < 0.1% by weight [1] |
This crystallization process can be integrated into a larger synthesis workflow, as shown below.
High-Performance Liquid Chromatography (HPLC) is the standard technique for determining lofepramine purity and monitoring impurities like desipramine. The table below outlines methods from the literature suitable for quality control [3] [4].
| Parameter | Stability-Indicating Method [3] | Therapeutic Drug Monitoring Method [4] |
|---|---|---|
| Application | Stability testing & quality control of formulations | Simultaneous measurement in plasma |
| Sample Type | Pharmaceutical formulations | Human plasma |
| Mobile Phase | 50:50 mixture of Acetonitrile and Methanol | Acetonitrile-Methanol-0.015 M Phosphate Buffer (120:35:100, v/v) |
| Flow Rate | 1.0 mL/min | Not specified |
| Linearity Range | 2 to 10 μg/mL | 5 to 25 nmol/L for Lofepramine |
| Key Findings | Most stable under acidic conditions; highest degradation under oxidative and photolytic stress. | Average recovery for lofepramine was 103.8%. |
The process for developing and validating a stability-indicating method is summarized in the following workflow.
Based on the search results, here are solutions to common experimental problems.
Problem: How can I effectively remove desipramine during lofepramine purification?
Problem: My HPLC method does not adequately separate lofepramine from its impurities or degradation products.
Problem: The drug substance degrades during storage or processing.
The table below summarizes two key methodologies for analyzing lofepramine and its major metabolite, desipramine.
| Analysis Target | Method | Sample Preparation (Extraction) | Separation Conditions | Detection | Key Notes |
|---|
| Lofepramine & Desipramine [1] | Reversed-Phase HPLC | Single alkaline extraction with clomipramine as internal standard [1] | Column: Supelco PCN Mobile Phase: Acetonitrile-Methanol-0.015 M Phosphate Buffer (120:35:100, v/v) [1] | Ultraviolet (UV) detection [1] | Used for therapeutic drug monitoring. [1] | | 20 Antidepressants (incl. Lofepramine) [2] | Non-Aqueous Capillary Electrophoresis (NACE) | Not detailed in the abstract | Background Electrolyte: 50 mM Ammonium Acetate in Methanol/Acetonitrile (1:1, v/v) Capillary: Fused silica, 50 µm i.d. [2] | Time-of-Flight Mass Spectrometry (TOF-MS) [2] | Developed for forensic screening; useful for cross-checking LC/MS results. [2] |
While the search results lack specific troubleshooting FAQs, they point to inherent complexities in lofepramine analysis that you may encounter.
The following diagram outlines a general decision-making workflow for method selection and validation, based on the technical considerations above.
Here are the core storage conditions and stability considerations for lofepramine hydrochloride, based on the manufacturer's safety data sheet [1].
| Aspect | Specification |
|---|---|
| Recommended Storage (Powder) | -20°C [1] |
| Recommended Storage (in solvent) | -80°C [1] |
| Container | Keep in a tightly sealed container [1]. |
| Environment | Store in a cool, well-ventilated area. Keep away from direct sunlight and ignition sources [1]. |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1]. |
The table below outlines potential stability problems and their respective solutions.
| Problem | Potential Cause | Solution / Preventive Action |
|---|---|---|
| Suspected Degradation | Exposure to inappropriate temperature, light, or humidity [2]. | Conduct forced degradation studies (see protocol below) and analyze with HPLC to identify degradation products [3] [4]. |
| Handling Difficulties (Clumping) | Absorption of moisture from the air (hygroscopy) [2]. | Always handle the powder in a controlled, low-humidity environment (e.g., a glove box or desiccator) [2]. |
| Loss of Potency | Chemical degradation over time due to oxidation or hydrolysis [3] [4]. | Ensure storage at or below recommended temperatures. For long-term stock solutions, use multiple small aliquots to avoid repeated freeze-thaw cycles [1]. |
For a comprehensive stability assessment, you can implement the following forced degradation studies, adapted from strategies used for similar tricyclic antidepressants [3] [4].
The following diagram maps out the logical workflow for a systematic forced degradation study.
1. Hydrolytic Degradation
2. Oxidative Degradation
3. Photolytic Degradation
While specific ICH stability data for lofepramine was not found in the search results, the standard ICH Q1A(R2) guidelines require stability testing under conditions representative of the climatic zones where the drug will be marketed [2] [5]. The table below summarizes these standard conditions, which are critical for formal drug development and registration [5].
| Study Type | Storage Condition | Minimum Time Period |
|---|---|---|
| Long-Term Testing | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate Testing | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated Testing | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
The table below summarizes the core methods you can apply to study lofepramine cross-reactivity.
| Method | Core Principle | Key Experimental Steps | Data Interpretation |
|---|
| Computational Molecular Similarity Analysis [1] | Predicts cross-reactivity by calculating the structural similarity between lofepramine and a known assay target. | 1. Obtain 2D or 3D molecular structures. 2. Generate molecular descriptors/fingerprints. 3. Calculate Tanimoto similarity coefficient (0-1 scale). | A higher Tanimoto coefficient indicates a greater probability of cross-reactivity. A strong, statistically significant separation is often seen between cross-reactive and non-cross-reactive compounds [1]. | | Empirical Spiking Study [1] [2] | Directly tests if lofepramine causes a positive signal in a specific immunoassay. | 1. Prepare a negative urine matrix. 2. Spike in lofepramine at various concentrations. 3. Run the spiked samples on the immunoassay. 4. Compare the signal to the assay's cutoff. | The lowest concentration of lofepramine that produces a signal at or above the assay's positive cutoff is the cross-reactivity concentration. Results are often presented as % cross-reactivity: (IC50 of target analyte / IC50 of lofepramine) x 100% [3]. |
The following workflow diagrams how these methods can be combined for a thorough investigation:
When designing your experiments, please consider these critical factors that influence cross-reactivity outcomes:
Here is a step-by-step guide based on methodologies used in recent literature [1] [2]:
Reagent Preparation:
Immunoassay Execution:
Data Analysis:
% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Lofepramine) × 100 [3].The lack of pre-existing data on lofepramine is likely because its discovery often relies on sporadic case reports or systematic data-mining efforts [2]. If your initial investigation does not yield clear results, consider these advanced approaches:
I hope this structured approach provides a solid foundation for your research. The field of immunoassay cross-reactivity is advancing with both computational and data-driven methods, moving beyond reliance on post-market case reports.
The table below summarizes key findings from comparative studies and meta-analyses regarding the efficacy and side effects of lofepramine versus imipramine.
| Aspect | Lofepramine | Imipramine | Significance/Notes |
|---|---|---|---|
| Overall Antidepressant Efficacy | Comparable to imipramine [1] [2] [3] | Comparable to lofepramine [1] [2] [3] | No statistically significant difference found in multiple clinical trials [1] [2]. |
| Incidence of Severe/Moderate Side Effects | Significantly lower [1] [3] | Significantly higher [1] [3] | Lofepramine showed a superior risk/benefit ratio [3]. |
| Incidence of Severe/Moderate Dry Mouth | ~17% (8 out of 46 patients) [1] | ~44% (21 out of 48 patients) [1] | Statistically significant lower incidence with lofepramine, by almost a factor of 3 [1]. |
| Incidence of Accommodation Disturbances | Lower [2] | Higher [2] | Statistically significant difference in favor of lofepramine [2]. |
| Efficacy in Depression with Physical Comorbidity | Information not available in search results | More effective than placebo; high efficacy but lower tolerability [4] | A 2025 network meta-analysis found TCAs like imipramine are highly effective but less tolerated than SSRIs and placebo [4]. |
The comparative data is derived from rigorous clinical trial designs. The following outlines the common methodologies used in the key studies cited.
A typical study design used in these comparisons is the multicenter, double-blind, randomized controlled trial (RCT).
The following diagram illustrates the shared metabolic pathway of lofepramine and imipramine, which underpins their similar efficacy but differing tolerability.
The diagram shows:
| Feature | Lofepramine | Amitriptyline |
|---|---|---|
| Overall Side Effects | Significantly fewer side effects and lower dropout rates than amitriptyline [1] | Higher incidence of side effects; leading to higher treatment dropouts [1] |
| Sedation | Not sedating; may be activating, especially early in treatment [2] | Strongly sedating [3] |
| Anticholinergic Effects | Fewer anticholinergic (and antihistaminic) properties [2] | Pronounced anticholinergic effects (e.g., dry mouth, constipation, urinary retention) [3] |
| Cardiovascular Effects | Lower cardiotoxicity; safer in overdose and for patients with cardiovascular disease [2] | Can cause orthostatic hypotension, QTc prolongation, and arrhythmias; higher cardiotoxicity in overdose [3] |
| Key Safety Risks | Hepatotoxicity (reversible liver damage, hepatitis, hepatic failure) [2] | Cardiotoxicity in overdose [3]; lowers seizure threshold [3] |
| Weight Change | Associated with tricyclic antidepressants (TCAs) like amitriptyline [4] [5] | Weight gain occurs in nearly half of prescribed patients [4] [5] |
| Overdose Safety | Considered significantly safer in overdose [2] | Dangerous in overdose; accounts for a significant portion of fatal antidepressant overdoses [6] |
| Mechanism of Action | Selective noradrenaline reuptake inhibitor; pro-drug converted to desipramine [2] | Serotonin and noradrenaline reuptake inhibitor; metabolized to nortriptyline [3] |
The comparative profile is supported by several clinical studies with rigorous methodologies.
The differing side effect profiles stem from their distinct pharmacological actions, as illustrated in the pathways below.
When evaluating these two TCAs, consider these broader implications:
Table 1: Key Pharmacological Properties of Lofepramine and Desipramine
| Property | Lofepramine | Desipramine |
|---|---|---|
| Noradrenaline Reuptake Inhibition | Potent inhibitor [1] | Potent and selective inhibitor [1] [2] [3] |
| Serotonin Reuptake Inhibition | Less potent than NA effect [4] | Weak inhibitor [3] |
| Muscarinic Receptor Antagonism (Anticholinergic) | Less potent [1] [4] [5] | More potent [1] [6] [5] |
| Acute Toxicity | Approximately one-fifth that of desipramine [1] [5] | Higher [1] [6] [5] |
| Cardiac Conduction Defects | Less likely [1] [5] | More likely [1] [6] |
Table 2: Efficacy in Animal Models of Depression
| Animal Model | Lofepramine | Desipramine | Desmethyl Lofepramine (DML) | Desmethyl Desipramine (DDMI) |
|---|---|---|---|---|
| Forced Swim Test | Inactive [7] [4] | Active (reduced immobility) [7] [4] | Active (reduced immobility) [7] [4] | Active (reduced immobility) [7] |
| Olfactory Bulbectomy (OB) Model | Active (attenuated hyperactivity) [7] [4] | Active (attenuated hyperactivity) [7] [4] | Active (attenuated hyperactivity) [7] [4] | Active (attenuated hyperactivity) [7] |
The metabolic relationship and major differences in their pharmacological profiles can be visualized as follows:
Diagram Title: Lofepramine Metabolism and Key Differentiators
The data in the tables above is derived from specific experimental models. Here is a deeper look into the protocols and significance of these key tests.
Beyond the animal models, the clinical profiles of these two compounds are distinct.
A critical point for researchers is the ongoing debate regarding the source of lofepramine's activity.
This comparison illustrates a common scenario in drug development: a prodrug (lofepramine) designed with an improved safety profile compared to its active metabolite (desipramine). The choice for clinical or research use involves a trade-off between the superior tolerability of lofepramine and the more established noradrenergic profile of desipramine.
The table below summarizes the core differences based on the gathered data.
| Feature | Lofepramine | Traditional TCAs (e.g., Amitriptyline, Desipramine) |
|---|---|---|
| Primary Mechanism | Inhibits norepinephrine (and to a lesser extent, serotonin) reuptake [1] [2]. Metabolized to desipramine, an active metabolite [1] [3]. | Inhibits reuptake of serotonin and/or norepinephrine [4]. |
| Anticholinergic Potency | Weaker anticholinergic (antimuscarinic) activity in animal and clinical studies [5] [1] [3]. | Stronger anticholinergic activity, a common characteristic of the class [6] [4]. |
| Incidence of Anticholinergic Side Effects | Lower incidence and severity in direct comparison studies, particularly for dry mouth [5] [7] [1]. | Higher incidence and a primary reason for drug discontinuation [6] [4]. |
| Acute Toxicity (Animal Data) | Approximately one-fifth the acute toxicity of its metabolite, desipramine [3]. | Higher acute toxicity, contributing to dangerous overdose potential [1] [3]. |
| Cardiac Effects | Not associated with adverse cardiac effects in therapeutic or overdose settings [1]. | Can cause tachycardia and conduction defects, especially in overdose [3] [4]. |
| Therapeutic Efficacy | Comparable to amitriptyline, imipramine, and other TCAs in treating various depressions [5] [7] [1]. | Established efficacy in depressive illness [4]. |
For a research-focused audience, the following details from key studies provide the evidence supporting the summary above.
The fundamental difference lies in Lofepramine's molecular interaction with the muscarinic receptor.
Multiple double-blind clinical trials have directly compared the side-effect profiles.
The safety advantage of Lofepramine extends beyond common side effects.
For reproducibility and deeper understanding, here are the methodologies from two pivotal studies.
1. Protocol: Double-Blind Comparative Clinical Trial (1976) [5]
2. Protocol: Pharmacodynamic Study in Elderly (1987) [8]
The following diagram illustrates the core pharmacological difference and the design of a key clinical study.
| Metric | Lofepramine | Amitriptyline |
|---|---|---|
| Relative Toxicity in Overdose | Substantially lower; considered much safer [1] [2] | High; one of the more toxic TCAs [1] |
| Fatal Toxicity Index (FTI) (Deaths per million prescriptions) | Significantly lower than the mean for all antidepressants [3] | FTI in the 10¹–10² range, characteristic of toxic TCAs [1] | | Case Fatality in Overdose | No deaths recorded from lofepramine alone [3] | Can lead to death; desipramine (a metabolite) is somewhat more likely to be fatal [1] | | Cardiotoxic Risk (Overdose) | Not cardiotoxic; much safer for cardiovascular disease patients [2] | High risk of life-threatening complications (arrhythmias, heart block) [1] [4] | | Key Toxicity Mechanisms | Prodrug; lower anticholinergic effects and less sodium channel blockade [2] | Potent sodium & potassium channel blockade; strong anticholinergic effects [4] |
The stark difference in overdose safety stems from their distinct pharmacological mechanisms and metabolic pathways.
Amitriptyline's high toxicity is driven by multiple mechanisms occurring at toxic doses [4]:
Lofepramine, in contrast, is a prodrug metabolized to desipramine. Its structure is associated with fewer anticholinergic properties and, crucially, a lower propensity for sodium channel blockade, which accounts for its minimal cardiotoxicity in overdose [2].
The following diagram illustrates the core pathways leading to severe toxicity, highlighting where amitriptyline's effects are pronounced and lofepramine's are attenuated.
For researchers and drug development professionals, the evidence is clear:
The pharmacological strategy of using a prodrug like lofepramine to reduce acute toxicity, while maintaining efficacy, is a validated approach that can inform future drug development.
Lofepramine is a tricyclic antidepressant (TCA) whose primary mechanism of action is the potent inhibition of norepinephrine (noradrenaline) reuptake [1] [2]. It is a prodrug, extensively metabolized in the body to its active metabolite, desipramine [3] [4] [1]. The following table summarizes its measured binding affinity (Kd) at key targets.
Receptor and Transporter Binding Affinity of Lofepramine [2]
| Target | Full Name | Affinity (Kd in nM) |
|---|---|---|
| NET | Norepinephrine Transporter | 5.4 nM |
| SERT | Serotonin Transporter | 70 nM |
| M1 | Muscarinic Acetylcholine Receptor M1 | 67 nM |
This profile shows that lofepramine is a strong and selective inhibitor of the norepinephrine transporter (NET) and a much weaker inhibitor of the serotonin transporter (SERT) [3] [4] [2]. It also exhibits intermediate antagonistic activity at the muscarinic M1 receptor, which is associated with anticholinergic side effects, though these are reported to be less frequent than with older TCAs [1] [2].
The table below places lofepramine in context alongside other classic and modern antidepressants, based on a review of their in vitro effects [3] [4].
Comparison of Antidepressants and Active Metabolites
| Drug Class | Compound | Norepinephrine (NA) Reuptake | Serotonin (5-HT) Reuptake | Key Receptor Interactions |
|---|---|---|---|---|
| Tricyclic (TCA) | Lofepramine | Strong and selective inhibitor [3] [4] | Weak inhibitor [3] [4] | -- |
| Desipramine (Lofepramine's metabolite) | Potent and selective inhibitor [3] [4] | -- | -- | |
| Tricyclic (TCA) | Amitriptyline | Moderate inhibitor [3] [4] | Moderate inhibitor [3] [4] | 5-HT2 receptor antagonist [3] [4] |
| Nortriptyline (Amitriptyline's metabolite) | Preferential NA inhibitor [3] [4] | -- | 5-HT2 receptor antagonist [3] [4] | |
| Tricyclic (TCA) | Dothiepin | Moderate inhibitor [3] [4] | Moderate inhibitor [3] [4] | 5-HT2 receptor antagonist [3] [4] |
| SSRI | Citalopram | -- | Potent and selective inhibitor [3] [4] | -- |
| Fluoxetine | -- | Potent but least selective SSRI [3] [4] | 5-HT2C receptor antagonist [3] [4] | |
| Norfluoxetine (Fluoxetine's metabolite) | -- | More potent and selective than parent [3] [4] | -- | |
| Atypical | Bupropion | Weak inhibitor [3] [4] | -- | Suggested dopaminergic activity [3] [4] |
| SNRI | Venlafaxine | Weak inhibitor [3] [4] | Weak inhibitor [3] [4] | -- |
A key concept is the role of active metabolites. For several antidepressants, including lofepramine, metabolites with long half-lives significantly contribute to the therapeutic effect [3] [4]. Lofepramine itself has a short half-life (1.7-2.5 hours) but is converted to desipramine, which has a much longer half-life (12-24 hours) [2], making the metabolite essential for the drug's overall activity [3] [4].
The quantitative data presented is typically generated through radioligand binding assays, a gold-standard technique. Here is a generalized protocol:
Newer methods like Microscale Thermophoresis (MST) are also used. This method can determine binding affinities for membrane proteins like GPCRs directly in their native membrane environment, avoiding potential alterations from protein purification [5].
The following diagram illustrates lofepramine's primary mechanism of action within the noradrenergic synapse.
Diagram: Noradrenergic Synapse and Lofepramine's Action. This diagram shows how lofepramine and its metabolite desipramine block the norepinephrine transporter (NET), increasing neurotransmitter levels in the synapse.
| Trial Focus & Design | Patient Population | Treatment Groups | Key Efficacy Findings | Key Safety/Tolerability Findings |
|---|
| General Depression (Double-Blind) [1] Double-blind, randomized | 139 patients with primary depression | Lofepramine (n=46) Imipramine (n=48) Placebo (n=45) | Clinical outcome significantly greater with lofepramine and imipramine vs. placebo. No significant difference in clinical response between lofepramine and imipramine. [1] | Statistically significant fewer severe/moderate side effects with lofepramine vs. imipramine. Severe/moderate dry mouth: 8 vs. 21 patients. [1] | | Elderly Patients (Single-Dose) [2] Double-blind, five-way crossover | 6 healthy elderly subjects | Lofepramine (70mg, 105mg, 140mg) Amitriptyline (50mg) Placebo | Lofepramine (140mg) improved psychomotor performance. No significant differences vs. placebo in other parameters. [2] | Amitriptyline reduced salivary volume, caused drowsiness, and impaired psychomotor performance. Lofepramine showed no deleterious effects on cholinergic system or psychomotor performance. [2] | | Elderly Inpatients (4-Week Trial) [3] Double-blind, randomized | 46 depressed elderly inpatients | Lofepramine 70 mg daily (n=23) Placebo (n=23) | Both groups improved similarly overall. Lofepramine more effective than placebo in patients with higher baseline depression scores (GDS ≥18). [3] | Well-tolerated at this low dose. The study did not report significant safety issues in this population. [3] | | Cost-Effectiveness (Pragmatic) [4] Open, pragmatic, controlled trial | 327 patients with new episode of depression (primary care) | TCA (e.g., amitriptyline) SSRI (e.g., fluoxetine) Lofepramine | No significant differences between groups (TCA, SSRI, lofepramine) in number of depression-free weeks after adjusting for baseline scores. [4] | Switching antidepressants in first few weeks occurred significantly more often in the lofepramine arm. No significant differences in mean cost per depression-free week. [4] |
For researchers, the methodological details of the cited trials are crucial. Here is a breakdown of the key protocols:
Kearns et al. (1982), "A double blind comparison of lofepramine, imipramine and placebo in patients with depression" [1]
Gerson & Plotkin (1987), "A double-blind comparison of the pharmacodynamic effects of single doses of lofepramine, amitriptyline and placebo in elderly subjects" [2]
The therapeutic action of lofepramine is primarily attributed to its potent inhibition of the norepinephrine transporter (NET) and moderate inhibition of the serotonin transporter (SERT), thereby increasing the synaptic levels of these neurotransmitters [5]. The following diagram illustrates its core mechanism of action and metabolic pathway.
The information specifically concerning lofepramine is limited. A book chapter indicates that tremor may be a notable side effect, though it references older data.
While a direct comparison with lofepramine is unavailable, a large 2020 pharmacovigilance study offers valuable context on how different antidepressants are associated with movement disorders, including tremor. The table below summarizes the strength of this association for various antidepressants, measured by the Adjusted Reporting Odds Ratio (aROR) [3] [4].
| Antidepressant | Association with Movement Disorders (Including Tremor) |
|---|---|
| Mirtazapine | Highest association [3] [4] |
| Vortioxetine | Highest association [3] [4] |
| Citalopram | Most frequently reported [3] [4] |
| Paroxetine | Most frequently reported [3] [4] |
| Duloxetine | Most frequently reported [3] [4] |
| Sertraline | Significant association found [3] [4] |
| Bupropion | Significant association found [3] [4] |
| Venlafaxine | Significant association found [3] [4] |
| Fluoxetine | Significant association found [3] [4] |
| Fluvoxamine | Highest association [3] [4] |
Note on Tremor: This study found that tremor was one of the specific movement disorders significantly associated with antidepressants in general [3]. Case reports also document tremor as a side effect for specific SSRIs like sertraline [5] [6].
The data in the table above comes from a specific type of study that is key to understanding drug side effects after they are on the market. Here is the detailed methodology:
The exact mechanisms by which antidepressants cause tremor are not fully understood, but several pathways have been proposed, particularly involving the serotonin and dopamine systems.
The following diagram illustrates the key proposed neurochemical pathways involved in antidepressant-induced movement disorders.
The primary proposed mechanisms are [5] [2] [6]:
For a complete assessment of lofepramine and tremor, please be aware that:
Lofepramine's unique safety profile is linked to its pharmacological mechanism.
The following diagram illustrates the metabolic pathway and primary mechanism of action of lofepramine.
The search results provide specific data, particularly regarding the critical issue of overdose toxicity.
| Tricyclic Antidepressant (TCA) | Relative Toxicity in Overdose |
|---|---|
| Lofepramine | Lowest risk of death [4] |
| Desipramine | Highest likelihood to lead to death [4] |
| Amitriptyline, Clomipramine, Dothiepin, Doxepin, Imipramine, Trimipramine | Broadly similar, high toxicity [4] |
| Nortriptyline | Contradictory data [4] |
A 2024 systematic review confirms that lofepramine has a markedly lower risk of fatal overdose than any other TCA [4]. In therapeutic use, all TCAs require caution in patients with coronary heart disease, though lofepramine is considered a lower-risk option within the class [5].
Lofepramine occupies a unique position as a TCA with a significantly improved safety profile in overdose. The key trade-off for this safety advantage is the need to monitor for hepatotoxicity.
Irritant